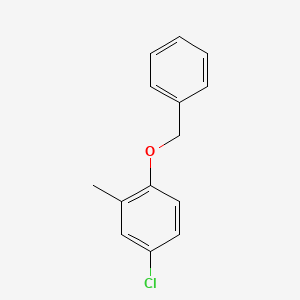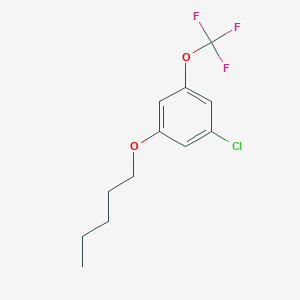
2-Chloro-6-(2-methylpropoxy)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(2-methylpropoxy)naphthalene is an organic compound with the molecular formula C14H15ClO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a chlorine atom and a 2-methylpropoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-methylpropoxy)naphthalene typically involves the reaction of 2-chloronaphthalene with 2-methylpropyl alcohol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol reacts with a base to form an alkoxide ion, which then displaces the halide ion from the 2-chloronaphthalene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(2-methylpropoxy)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation: Products include naphthoquinones and other oxygenated naphthalene derivatives.
Reduction: Products include dihydronaphthalenes and other reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-6-(2-methylpropoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(2-methylpropoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloronaphthalene: Lacks the 2-methylpropoxy group, making it less versatile in certain reactions.
6-(2-Methylpropoxy)naphthalene:
2-Chloro-6-methoxynaphthalene: Features a methoxy group instead of a 2-methylpropoxy group, leading to different chemical properties.
Uniqueness
2-Chloro-6-(2-methylpropoxy)naphthalene is unique due to the presence of both the chlorine atom and the 2-methylpropoxy group, which confer distinct reactivity and potential for diverse applications in various fields of research.
Propiedades
IUPAC Name |
2-chloro-6-(2-methylpropoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANOYUDMBLMXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(C=C1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine](/img/structure/B8031840.png)
![4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine](/img/structure/B8031844.png)





